2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a pyrrolidinone ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via a cross-coupling reaction, and the pyrrolidinone ring is often formed through a lactamization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics. This sets it apart from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c17-8(5-16-9(18)1-2-10(16)19)13-12-15-14-11(20-12)7-3-4-21-6-7/h3-4,6H,1-2,5H2,(H,13,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTAKJGSBAMZGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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